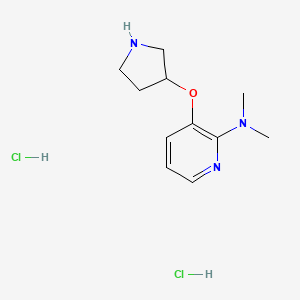
N,N-dimethyl-3-(pyrrolidin-3-yloxy)pyridin-2-amine dihydrochloride
概要
説明
N,N-dimethyl-3-(pyrrolidin-3-yloxy)pyridin-2-amine dihydrochloride is a chemical compound with the molecular formula C11H17N3O2HCl It is a derivative of pyridine and pyrrolidine, featuring a pyrrolidin-3-yloxy group attached to a pyridin-2-amine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-(pyrrolidin-3-yloxy)pyridin-2-amine dihydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions. One common method includes the reaction of 3-hydroxypyridine with N,N-dimethylamine and pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety. The use of advanced purification techniques, such as crystallization and chromatography, is common to obtain the dihydrochloride salt in its pure form.
化学反応の分析
Types of Reactions
N,N-dimethyl-3-(pyrrolidin-3-yloxy)pyridin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidin-3-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts and solvents.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
N,N-dimethyl-3-(pyrrolidin-3-yloxy)pyridin-2-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N,N-dimethyl-3-(pyrrolidin-3-yloxy)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N,N-dimethyl-3-(pyrrolidin-3-yloxy)pyridin-2-amine: A similar compound without the dihydrochloride salt.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Pyridine derivatives: Compounds containing the pyridine ring, such as 2-aminopyridine and 3-hydroxypyridine.
Uniqueness
N,N-dimethyl-3-(pyrrolidin-3-yloxy)pyridin-2-amine dihydrochloride is unique due to its specific combination of pyridine and pyrrolidine moieties, which confer distinct chemical and biological properties. Its dihydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
特性
IUPAC Name |
N,N-dimethyl-3-pyrrolidin-3-yloxypyridin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.2ClH/c1-14(2)11-10(4-3-6-13-11)15-9-5-7-12-8-9;;/h3-4,6,9,12H,5,7-8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJLSEBXCDGLLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)OC2CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


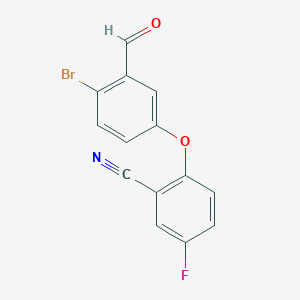

![5-Bromo-3-bromomethyl-benzo[d]isoxazole](/img/structure/B1381000.png)

![5-[(3-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride](/img/structure/B1381002.png)




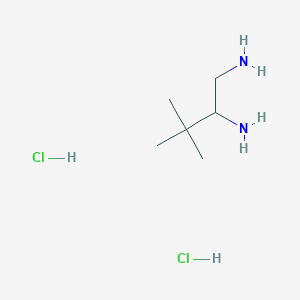
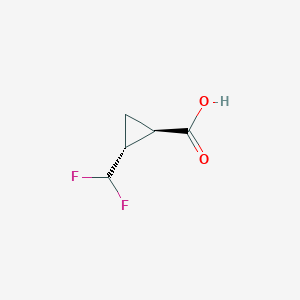

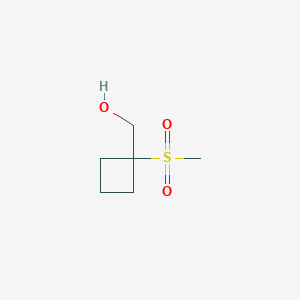
![4-Bromo-6-[(4-methoxyphenyl)methoxy]-2-methylpyrimidine](/img/structure/B1381016.png)
